1-Bromo-1-(2-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-mercaptophenyl)propan-2-one typically involves the bromination of 1-(2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-Bromo-1-(2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and mercapto group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a mercapto group.
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of a mercapto group.
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-bromo-1-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-5,9,12H,1H3 |
InChI Key |
YOGPEFWVOOOCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1S)Br |
Origin of Product |
United States |
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